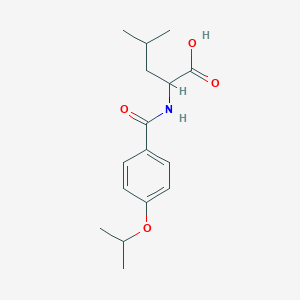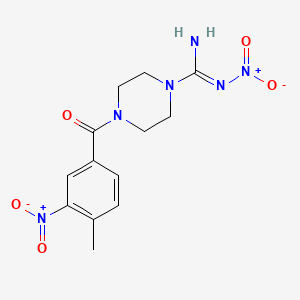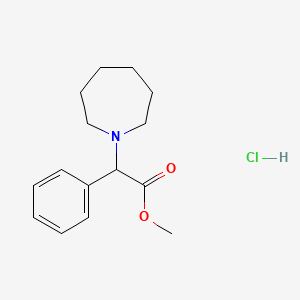![molecular formula C13H10IN3O B3855416 3-Iodo-N'-[(E)-(pyridin-4-YL)methylidene]benzohydrazide](/img/structure/B3855416.png)
3-Iodo-N'-[(E)-(pyridin-4-YL)methylidene]benzohydrazide
Overview
Description
3-Iodo-N’-[(E)-(pyridin-4-YL)methylidene]benzohydrazide is a chemical compound that belongs to the class of hydrazones. It is characterized by the presence of an iodine atom at the third position of the benzene ring and a pyridinylmethylene group attached to the hydrazide moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-N’-[(E)-(pyridin-4-YL)methylidene]benzohydrazide typically involves the condensation of 3-iodobenzohydrazide with pyridine-4-carbaldehyde. The reaction is carried out in a suitable solvent such as ethanol or methanol, often in the presence of an acid catalyst like glacial acetic acid. The reaction mixture is refluxed for several hours to ensure complete condensation, followed by cooling and recrystallization to obtain the pure product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and crystallization are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-N’-[(E)-(pyridin-4-YL)methylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted benzohydrazides with various functional groups.
Scientific Research Applications
3-Iodo-N’-[(E)-(pyridin-4-YL)methylidene]benzohydrazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Iodo-N’-[(E)-(pyridin-4-YL)methylidene]benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The presence of the iodine atom and the pyridinylmethylene group enhances its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- 3-Iodo-4-methoxy-N’-[(E)-(pyridin-3-yl)methylidene]benzohydrazide
- 3-Iodo-N’-(4-pyridinylmethylene)benzohydrazide
Uniqueness
3-Iodo-N’-[(E)-(pyridin-4-YL)methylidene]benzohydrazide is unique due to the specific positioning of the iodine atom and the pyridinylmethylene group, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-iodo-N-[(E)-pyridin-4-ylmethylideneamino]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10IN3O/c14-12-3-1-2-11(8-12)13(18)17-16-9-10-4-6-15-7-5-10/h1-9H,(H,17,18)/b16-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHVGPGBNHFRZPV-CXUHLZMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)C(=O)NN=CC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)I)C(=O)N/N=C/C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10IN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(4-tert-butylphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B3855338.png)

![N-[2-oxo-2-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]ethyl]-3-phenylpropanamide](/img/structure/B3855353.png)
![N'-[(7-nitro-1,3-benzodioxol-5-yl)methylene]isonicotinohydrazide](/img/structure/B3855358.png)
![N'-[(1Z,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-4-nitrobenzohydrazide](/img/structure/B3855363.png)
![2-(2-nitrophenoxy)-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide](/img/structure/B3855372.png)
![2-methoxy-4-[(Z)-{2-[(4-nitrophenyl)carbonyl]hydrazinylidene}methyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B3855373.png)
![4-[(Z)-[(4-bromobenzoyl)hydrazinylidene]methyl]benzoic acid](/img/structure/B3855378.png)

![2-(2-bromo-4-chlorophenoxy)-N'-[4-(methylthio)benzylidene]acetohydrazide](/img/structure/B3855390.png)
![7-hydroxy-3-methyl-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione](/img/structure/B3855393.png)
![N'-[(E)-(3,5-dibromo-2-methoxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B3855401.png)

![8-[(7-fluoro-2-methyl-1H-indol-3-yl)acetyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B3855423.png)
